Cas no 61490-07-1 ((2S)-2-methyloxolane-2-carboxylic acid)
(2S)-2-methyloxolane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxylic acid, tetrahydro-2-methyl-, (S)-
- (2S)-2-methyloxolane-2-carboxylic acid
- (S)-2-Methyltetrahydrofuran-2-carboxylic acid
- P20957
- 61490-07-1
- MFCD19230127
- CS-0109877
- DTXSID00428381
- SCHEMBL11246632
- AC1OGTGV
- PS-20295
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- MDL: MFCD19230127
- Inchi: 1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1
- InChI Key: WMQAQMYIZDJCDJ-LURJTMIESA-N
- SMILES: O1CCC[C@]1(C(=O)O)C
Computed Properties
- Exact Mass: 130.063
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
- LogP: 0.64010
(2S)-2-methyloxolane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D684723-100mg |
(2S)-2-methyloxolane-2-carboxylic acid |
61490-07-1 | 97% | 100mg |
$495 | 2024-07-21 | |
| eNovation Chemicals LLC | D684723-250MG |
(2S)-2-methyloxolane-2-carboxylic acid |
61490-07-1 | 97% | 250mg |
$790 | 2024-07-21 | |
| eNovation Chemicals LLC | D684723-500MG |
(2S)-2-methyloxolane-2-carboxylic acid |
61490-07-1 | 97% | 500mg |
$1325 | 2024-07-21 | |
| eNovation Chemicals LLC | D684723-1G |
(2S)-2-methyloxolane-2-carboxylic acid |
61490-07-1 | 97% | 1g |
$1985 | 2024-07-21 | |
| eNovation Chemicals LLC | D684723-5G |
(2S)-2-methyloxolane-2-carboxylic acid |
61490-07-1 | 97% | 5g |
$5180 | 2023-09-03 | |
| Chemenu | CM540426-100mg |
(S)-2-Methyltetrahydrofuran-2-carboxylic acid |
61490-07-1 | 95%+ | 100mg |
$480 | 2023-02-02 | |
| Chemenu | CM540426-250mg |
(S)-2-Methyltetrahydrofuran-2-carboxylic acid |
61490-07-1 | 95%+ | 250mg |
$768 | 2023-02-02 | |
| Chemenu | CM540426-500mg |
(S)-2-Methyltetrahydrofuran-2-carboxylic acid |
61490-07-1 | 95%+ | 500mg |
$1280 | 2023-02-02 | |
| Chemenu | CM540426-1g |
(S)-2-Methyltetrahydrofuran-2-carboxylic acid |
61490-07-1 | 95%+ | 1g |
$1920 | 2023-02-02 | |
| Chemenu | CM540426-5g |
(S)-2-Methyltetrahydrofuran-2-carboxylic acid |
61490-07-1 | 95%+ | 5g |
$5760 | 2023-02-02 |
(2S)-2-methyloxolane-2-carboxylic acid Suppliers
(2S)-2-methyloxolane-2-carboxylic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on (2S)-2-methyloxolane-2-carboxylic acid
Introduction to (2S)-2-methyloxolane-2-carboxylic Acid (CAS No. 61490-07-1)
(2S)-2-methyloxolane-2-carboxylic acid, with the chemical formula C₅H₈O₃, is a significant compound in the field of chiral chemistry and pharmaceutical research. This compound, identified by its CAS number 61490-07-1, has garnered considerable attention due to its unique structural properties and potential applications in drug development. The enantiomeric purity and stereochemical configuration of this compound make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong> (2S)-configuration of the carboxylic acid group in this molecule imparts specific stereoelectronic properties that are crucial for its role in pharmaceutical intermediates. This stereochemistry is particularly important in the development of chiral drugs, where the biological activity of a drug can be highly dependent on its specific spatial arrangement. The< strong> oxolane ring structure provides a rigid framework that can influence the conformation and reactivity of attached functional groups, making it a versatile building block in organic synthesis.
In recent years, there has been growing interest in the use of< strong> (2S)-2-methyloxolane-2-carboxylic acid as a precursor in the synthesis of protease inhibitors and other enzyme-targeting agents. Proteases play a critical role in numerous biological processes, and their inhibition is often a key strategy in the treatment of diseases such as cancer, HIV, and inflammation-related disorders. The carboxylic acid functionality of this compound allows for facile derivatization into esters, amides, and other pharmacophores that can enhance binding affinity to target enzymes.
One of the most notable applications of< strong> (2S)-2-methyloxolane-2-carboxylic acid is in the development of non-peptide protease inhibitors. These inhibitors are particularly valuable because they can often be designed to exhibit higher oral bioavailability and better pharmacokinetic profiles compared to their peptide-based counterparts. The< strong> oxolane ring structure provides steric hindrance that can improve binding interactions with the active site of proteases, while the< strong> (S)-configuration ensures optimal stereochemical complementarity with biological targets.
The synthesis of< strong> (2S)-2-methyloxolane-2-carboxylic acid typically involves asymmetric reduction or resolution techniques to achieve high enantiomeric purity. Advances in catalytic methods, such as transition metal-catalyzed asymmetric hydrogenation, have significantly improved the efficiency and scalability of these processes. These advancements have not only made< strong> (2S)-2-methyloxolane-2-carboxylic acid more accessible but also enabled the exploration of novel derivatives with enhanced therapeutic potential.
In addition to its role in protease inhibition, there is emerging evidence suggesting that derivatives of< strong> (2S)-2-methyloxolane-2-carboxylic acid may have applications in anti-inflammatory and anti-viral therapies. For instance, modifications to the carboxylic acid group can yield compounds that selectively inhibit inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). Such inhibitors are being investigated for their potential to treat chronic inflammatory diseases without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The< strong> oxolane ring-based scaffolds have also shown promise in antiviral drug discovery. By incorporating functional groups that mimic natural substrates or transition states recognized by viral enzymes, researchers have developed novel inhibitors targeting processes such as viral protease cleavage or polymerase activity. The flexibility provided by the< strong> (S)-configured carboxylic acid group allows for fine-tuning of molecular interactions, enabling precise targeting of viral proteins while minimizing off-target effects.
The growing body of research on< strong> (2S)-2-methyloxolane-2-carboxylic acid underscores its importance as a versatile intermediate in medicinal chemistry. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge, further expanding its utility in drug discovery and development. The ability to precisely control stereochemistry and functional group compatibility makes this compound an indispensable tool for chemists working on next-generation therapeutics.
In conclusion, (2S)-2-methyloxolane-2-carboxylic acid, identified by its CAS number 61490-07-1, represents a significant advancement in chiral chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility have positioned it as a key intermediate in the development of protease inhibitors, anti-inflammatory agents, and antiviral drugs. As research progresses, it is anticipated that this compound will continue to play a pivotal role in addressing unmet medical needs through innovative drug design strategies.
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